Cas no 2171670-82-7 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidomethyl}pentanoic acid)
2171670-82-7 structure
Product Name:3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidomethyl}pentanoic acid
CAS-nummer:2171670-82-7
MF:C25H27F3N2O5
MW:492.48749756813
CID:6234826
PubChem ID:165546304
Update Time:2025-06-15
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidomethyl}pentanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidomethyl}pentanoic acid
- EN300-1511943
- 2171670-82-7
- 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]methyl}pentanoic acid
-
- Inchi: 1S/C25H27F3N2O5/c1-2-15(11-22(31)32)13-29-23(33)21(12-25(26,27)28)30-24(34)35-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,2,11-14H2,1H3,(H,29,33)(H,30,34)(H,31,32)
- InChI-sleutel: QMIKQCNBZJHQRG-UHFFFAOYSA-N
- LACHT: FC(CC(C(NCC(CC(=O)O)CC)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F
Berekende eigenschappen
- Exacte massa: 492.18720645g/mol
- Monoisotopische massa: 492.18720645g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 11
- Complexiteit: 725
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 105Ų
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidomethyl}pentanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1511943-50mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]methyl}pentanoic acid |
2171670-82-7 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1511943-100mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]methyl}pentanoic acid |
2171670-82-7 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1511943-250mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]methyl}pentanoic acid |
2171670-82-7 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1511943-500mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]methyl}pentanoic acid |
2171670-82-7 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1511943-1000mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]methyl}pentanoic acid |
2171670-82-7 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1511943-2500mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]methyl}pentanoic acid |
2171670-82-7 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1511943-5000mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]methyl}pentanoic acid |
2171670-82-7 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1511943-10000mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]methyl}pentanoic acid |
2171670-82-7 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1511943-0.05g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]methyl}pentanoic acid |
2171670-82-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1511943-0.1g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]methyl}pentanoic acid |
2171670-82-7 | 0.1g |
$2963.0 | 2023-06-05 |
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidomethyl}pentanoic acid Gerelateerde literatuur
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
2171670-82-7 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidomethyl}pentanoic acid) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Aanbevolen leveranciers
烟台朗裕新材料科技有限公司
Goudlid
CN Leverancier
Reagentie
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
上海嵘奥生物技术有限公司
Goudlid
CN Leverancier
Reagentie
上海帛亦医药科技有限公司
Goudlid
CN Leverancier
Reagentie